molecular formula C12H16INO2 B1589850 tert-Butyl 3-iodobenzylcarbamate CAS No. 263351-43-5

tert-Butyl 3-iodobenzylcarbamate

Cat. No.: B1589850
CAS No.: 263351-43-5
M. Wt: 333.16 g/mol
InChI Key: JWXVKTCSHBWQRQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodobenzylcarbamate: is an organic compound with the molecular formula C₁₂H₁₆INO₂. It is a derivative of benzylcarbamate, where the benzyl group is substituted with an iodine atom at the third position and a tert-butyl group at the nitrogen atom. This compound is primarily used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-iodobenzylcarbamate can be synthesized through a reaction involving 3-iodobenzylamine hydrochloride and di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for about 1.5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-iodobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Deprotection Reactions: Trifluoroacetic acid or other strong acids are commonly used for deprotection.

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-iodobenzylcarbamate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for tert-Butyl 3-iodobenzylcarbamate involves its role as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing it from reacting under various conditions. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-iodobenzylcarbamate is unique due to the presence of the iodine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis, offering more options for subsequent chemical modifications compared to other carbamate protecting groups .

Properties

IUPAC Name

tert-butyl N-[(3-iodophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXVKTCSHBWQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469976
Record name tert-Butyl 3-iodobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263351-43-5
Record name tert-Butyl 3-iodobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 263351-43-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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